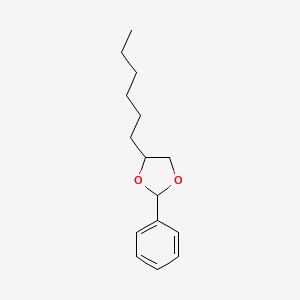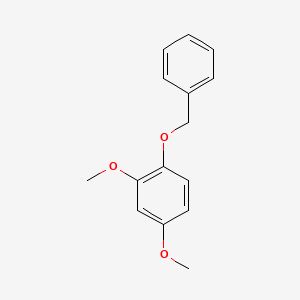
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea is a chemical compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and a phenylurea moiety
Vorbereitungsmethoden
The synthesis of 1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The final product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylurea moiety, where nucleophiles such as amines or thiols replace the phenyl group, forming new substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions, providing insights into cellular processes.
Industry: The compound is utilized in the development of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Wirkmechanismus
The mechanism of action of 1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea can be compared with other similar compounds, such as:
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide: This compound shares the tetrahydrofuran ring but differs in the presence of an isonicotinamide group instead of the phenylurea moiety.
2,3-Pyridinedicarboximide, N-(5,5-dimethyl-2-oxotetrahydro-3-furyl): This compound contains a pyridine ring and an imide group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
77694-27-0 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
1-(5,5-dimethyl-2-oxooxolan-3-yl)-3-phenylurea |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)8-10(11(16)18-13)15-12(17)14-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H2,14,15,17) |
InChI-Schlüssel |
NUKDYDBTMOGFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)O1)NC(=O)NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


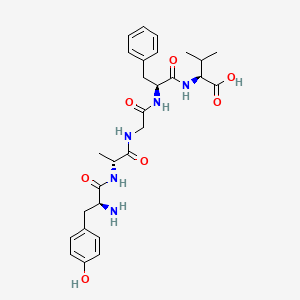
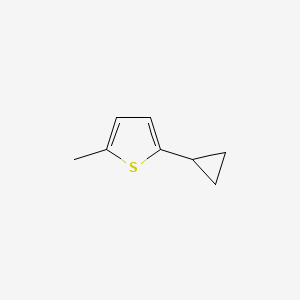
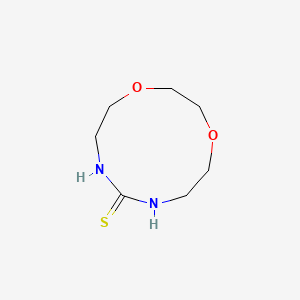

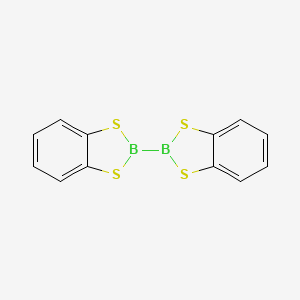

![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
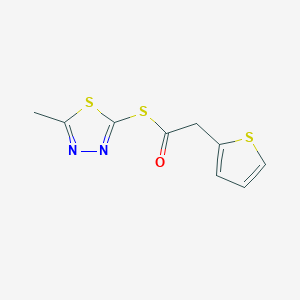
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
